molecular formula C12H16N2O2 B7635124 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol

1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol

Cat. No. B7635124
M. Wt: 220.27 g/mol
InChI Key: YXQAMHNLCMTUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the beta-adrenergic receptor agonists family, which has been extensively studied for their therapeutic effects on various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.

Mechanism of Action

The mechanism of action of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol involves its binding to the beta-adrenergic receptors, which are found in various tissues, including the lungs and heart. This binding leads to the activation of the receptors, which results in the relaxation of smooth muscle cells in the airways and blood vessels, leading to bronchodilation and vasodilation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol are primarily related to its effects on the beta-adrenergic receptors. In addition to its bronchodilatory and vasodilatory effects, this compound has also been shown to increase heart rate and contractility, which could be useful in the treatment of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol in lab experiments is its potent and selective effects on the beta-adrenergic receptors. This allows for the investigation of specific signaling pathways and physiological responses associated with these receptors. However, one limitation of using this compound is its relatively complex synthesis method, which could limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for the research of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol. One potential area of investigation is the development of new therapeutic agents based on this compound for the treatment of asthma, 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol, and heart failure. Another area of research could be the investigation of the molecular mechanisms underlying the effects of this compound on the beta-adrenergic receptors, which could lead to the development of new drugs targeting these receptors. Additionally, the synthesis and characterization of new analogs of this compound could provide valuable insights into the structure-activity relationships of beta-adrenergic receptor agonists.

Synthesis Methods

The synthesis of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol involves a multi-step process that starts with the reaction of 2-methylpropan-2-ol with furo[3,2-c]pyridine-4-carbaldehyde to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Scientific Research Applications

1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its therapeutic effects on asthma and 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol. In one study, it was found that this compound exhibits potent bronchodilatory effects, which could be useful in the treatment of airway obstruction associated with these diseases.

properties

IUPAC Name

1-[furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,15)8-14(3)11-9-5-7-16-10(9)4-6-13-11/h4-7,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQAMHNLCMTUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C1=NC=CC2=C1C=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol

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